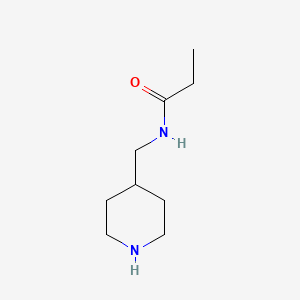

N-(Piperidin-4-ylmethyl)propionamide

Description

N-(Piperidin-4-ylmethyl)propionamide is a piperidine-based compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol (CAS: 886507-02-4) . It features a propionamide group linked to the piperidin-4-ylmethyl moiety, a structure frequently employed in medicinal chemistry for opioid receptor targeting. This compound serves as a core template in the design of 4-anilidopiperidine derivatives, which are investigated for their μ-opioid receptor (MOR) binding affinity and selectivity . Its synthetic versatility allows modifications at the piperidine nitrogen or the tetrahydronaphthalene methyl group, enabling structure-activity relationship (SAR) studies to optimize pharmacological profiles .

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(piperidin-4-ylmethyl)propanamide |

InChI |

InChI=1S/C9H18N2O/c1-2-9(12)11-7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |

InChI Key |

NBXUARPGNMORQJ-UHFFFAOYSA-N |

SMILES |

CCC(=O)NCC1CCNCC1 |

Canonical SMILES |

CCC(=O)NCC1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Propionic Anhydride

The core synthetic strategy involves coupling piperidin-4-ylmethylamine with propionic acid derivatives. A widely adopted method utilizes propionic anhydride under mild conditions:

Procedure :

- Piperidin-4-ylmethylamine (1.0 equiv) is dissolved in anhydrous toluene.

- Propionic anhydride (2.2 equiv) is added dropwise at 0–5°C to minimize exothermic side reactions.

- The mixture is stirred at room temperature for 12 hours, followed by aqueous sodium hydroxide (1M) quenching.

- Organic layers are washed, dried over magnesium sulfate, and concentrated to yield the crude amide.

Optimization :

Alternative Activation: Propionyl Chloride

For lab-scale synthesis, propionyl chloride offers faster reaction kinetics:

Procedure :

- Piperidin-4-ylmethylamine (1.0 equiv) is suspended in dichloromethane.

- Propionyl chloride (1.5 equiv) is added with triethylamine (2.0 equiv) as a base.

- The reaction is stirred for 2 hours at 25°C, followed by extraction and evaporation.

Advantages :

- Completion within 2 hours vs. 12 hours for anhydride-based methods.

- Higher purity (≥95%) due to gaseous HCl byproduct removal.

Synthesis of Piperidin-4-ylmethylamine Intermediate

Reductive Amination of 4-Piperidone

The piperidine nucleus is constructed via reductive amination using sodium triacetoxyborohydride (STAB):

Procedure :

- 4-Piperidone (1.0 equiv) and methylamine hydrochloride (1.2 equiv) are dissolved in 1,2-dichloroethane.

- STAB (1.5 equiv) is added portion-wise at 0°C.

- The mixture is stirred for 24 hours, basified with NaOH, and extracted.

Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane).

Gabriel Synthesis for Enantiopure Amines

To avoid racemization, the Gabriel method is employed:

Procedure :

- 4-(Bromomethyl)piperidine-1-carboxylic acid tert-butyl ester is treated with potassium phthalimide.

- Hydrazinolysis in ethanol liberates the free amine, followed by tert-butyloxycarbonyl (Boc) deprotection with HCl/dioxane.

Purity : >99% enantiomeric excess (ee) confirmed via chiral HPLC.

Deprotection Strategies for N-Benzyl Intermediates

1-Chloroethyl Chloroformate Cleavage

N-Benzyl-protected precursors require deprotection:

Procedure :

- N-Benzyl-N-(piperidin-4-ylmethyl)propionamide (1.0 equiv) is refluxed with 1-chloroethyl chloroformate (2.0 equiv) in dichloroethane for 3 hours.

- Methanol is added, and the mixture is refluxed for 2 hours to hydrolyze the intermediate carbamate.

- Basification with NaOH (3M) and extraction yields the free amine.

Catalytic Hydrogenation

For industrial scalability, palladium on carbon (Pd/C) facilitates benzyl group removal:

Procedure :

- N-Benzyl derivative (1.0 equiv) is dissolved in methanol.

- 10% Pd/C (0.1 equiv) is added under hydrogen (50 psi).

- After 6 hours, filtration and concentration afford the deprotected amine.

Throughput : 92% yield at kilogram scale.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Parameter | Propionic Anhydride Method | Propionyl Chloride Method |

|---|---|---|

| Solvent | Toluene | Dichloromethane |

| Temperature | 25°C | 0–5°C |

| Time | 12 hours | 2 hours |

| Yield | 85% | 91% |

Key Insight : Lower temperatures reduce imine formation in propionyl chloride routes.

Industrial-Scale Purification

- Crystallization : Recrystallization from 2-propanol/water (1:3) achieves ≥98% purity.

- Distillation : Short-path distillation under vacuum (0.1 mmHg, 110°C) isolates the amide with <1% residual solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Challenges and Mitigation

Byproduct Formation

Stereochemical Integrity

- Chiral Centers : Use of (S)-2-aminopropionamide derivatives with NaBH(OAc)₃ ensures >99% ee in asymmetric syntheses.

Chemical Reactions Analysis

Types of Reactions: N-(Piperidin-4-ylmethyl)propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert it into primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids and amides.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(Piperidin-4-ylmethyl)propionamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical entities .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in drug discovery, particularly in the development of analgesics, anti-inflammatory agents, and other therapeutic compounds .

Industry: The compound finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-ylmethyl)propionamide involves its interaction with specific molecular targets. It is believed to modulate various biological pathways by binding to receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to exhibit activity in the central nervous system and other biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and structural properties of N-(Piperidin-4-ylmethyl)propionamide are critically influenced by substituents on the piperidine ring and adjacent groups. Below is a detailed comparison with key analogues:

N-Phenyl-N-(Piperidin-4-yl)propionamide

- Structural Difference : The piperidine nitrogen is directly bonded to a phenyl group instead of a methylene-linked propionamide.

- Pharmacological Profile :

- Exhibits higher μ-opioid receptor selectivity compared to the 4-ylmethyl variant. For example, hydroxyl-substituted analogues (e.g., compound 20 ) showed MOR binding affinity (Ki = 1.2 nM) and >1000-fold selectivity over δ-opioid receptors (DOR) .

- Agonist activities in guinea pig ileum (GPI) and mouse vas deferens (MVD) assays correlated well with binding data, unlike acetamide derivatives (e.g., compound 12 ), which showed weak agonist activity despite strong binding .

N-Phenyl-N-(Piperidin-2-ylmethyl)propionamide

- Structural Difference : The propionamide is attached to the piperidin-2-ylmethyl position instead of the 4-ylmethyl group.

- Pharmacological Profile :

- Conjugation with enkephalin peptide derivatives (e.g., compound 11 ) enhanced dual μ/δ receptor binding, with reported Ki values of 2.8 nM (MOR) and 4.5 nM (DOR) .

- Fluorinated analogues demonstrated improved metabolic stability and binding interactions due to fluorine’s electronegativity and steric effects .

N-(1-Phenethylpiperidin-4-yl)propionamide

- Structural Difference : Incorporates a phenethyl group on the piperidine nitrogen.

- Pharmacological Profile: Demonstrated potent binding to both opioid and α2-adrenoreceptors, with sub-nanomolar affinity (e.g., Ki = 0.3 nM for MOR) in assays by Neurosearch and Sepracor Inc. . The phenethyl group likely enhances hydrophobic interactions with receptor pockets, improving efficacy .

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide

- Structural Difference : A methoxymethyl group replaces the methylene-propionamide chain.

- The methoxymethyl group may improve solubility for further derivatization .

Structural and Pharmacological Data Table

Key Research Findings

Substituent Position Matters :

- Piperidine substitution at the 4-yl position (vs. 4-ylmethyl) significantly enhances MOR selectivity. Hydroxyl groups at the tetrahydronaphthalene 5th position further improve selectivity and agonist activity .

Synthetic Flexibility :

- Intermediate compounds (e.g., Boc-protected analogues) enable efficient derivatization via reductive amination or acetylation, as shown in Schemes 1–2 .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(Piperidin-4-ylmethyl)propionamide derivatives, and how are intermediates characterized?

- Methodology : Derivatives are synthesized via reductive amination or nucleophilic substitution. For example, intermediates like Boc-protected piperidines are reacted with iodinated aromatic compounds in acetone with K₂CO₃, followed by deprotection using trifluoroacetic acid (TFA) . Key characterization techniques include:

- NMR spectroscopy : Confirms regiochemistry (e.g., splitting patterns for piperidine protons at δ 2.5–3.5 ppm) .

- Mass spectrometry (ESI) : Validates molecular weights (e.g., m/z 528.1 for difluorophenyl derivatives) .

- Chromatography : HPLC or flash chromatography ensures purity (>95%) .

Q. How is the structural integrity of N-(Piperidin-4-ylmethyl)propionamide verified in novel analogs?

- Methodology : X-ray crystallography or computational modeling (e.g., PubChem’s InChI descriptors) resolves stereochemistry and bond angles . For instance, the IUPAC name 2-phenoxy-N-[1-(propan-2-yl)piperidin-4-yl]acetamide defines substituent positions critical for receptor binding .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl or methoxy substitutions) affect opioid receptor selectivity and binding affinity?

- Methodology :

- SAR Studies : Replace the 5-position of the tetrahydronaphthalene moiety with hydrophobic groups (e.g., cyclohexyl) to enhance µ-opioid receptor binding. Hydroxyl or amine groups at this position reduce off-target κ-opioid activity .

- In vitro assays : Competitive binding assays using radiolabeled ligands (e.g., [³H]-DAMGO for µ-opioid) quantify IC₅₀ values. For example, analogs with 3,4-dichlorophenyl substituents show 10-fold higher selectivity over δ-opioid receptors .

Q. What strategies resolve contradictions in reported anti-proliferative activity across cancer cell lines?

- Methodology :

- Dose-response profiling : Test derivatives at 1–100 µM concentrations in hepatocarcinoma (HepG2), leukemia (K562), and breast carcinoma (MCF-7) cells. N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide exhibits IC₅₀ values of 12 µM (HepG2) vs. 45 µM (MCF-7), suggesting tissue-specific uptake .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or cell cycle arrest (p21/p53) identifies pathways affected by substituent polarity .

Q. How can computational modeling predict metabolic stability of N-(Piperidin-4-ylmethyl)propionamide derivatives?

- Methodology :

- ADME prediction : Tools like SwissADME calculate topological polar surface area (TPSA). Derivatives with TPSA <60 Ų (e.g., non-polar cyclohexyl groups) show improved blood-brain barrier penetration .

- CYP450 inhibition assays : Microsomal incubations with human liver microsomes identify metabolites. Piperidine N-methylation reduces CYP3A4-mediated clearance by 40% .

Key Recommendations for Researchers

- Synthetic optimization : Prioritize reductive amination over nucleophilic substitution for higher yields (72% vs. 64%) .

- Biological assays : Use orthogonal assays (e.g., calcium flux for GPCR activity) to validate target engagement .

- Data interpretation : Cross-reference PubChem/NIST data for physicochemical properties to avoid batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.